molecular formula C20H22ClN7O B3730552 2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B3730552
M. Wt: 411.9 g/mol
InChI Key: FAORJFBWSJRMRO-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydro-[4,5'-bipyrimidin]-6-one core substituted with a 2-chlorophenylamino group at position 2, a methyl group at position 4', and a 4-methylpiperazinyl moiety at position 2'.

Properties

IUPAC Name

2-(2-chloroanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O/c1-13-14(12-22-20(23-13)28-9-7-27(2)8-10-28)17-11-18(29)26-19(25-17)24-16-6-4-3-5-15(16)21/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORJFBWSJRMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. 4-(4-Morpholinophenyl)-6-Aryl-Pyrimidin-2-Amines (e.g., Compounds 24 and 26 in )

  • Structural Differences: These compounds replace the 4-methylpiperazine group with morpholine and lack the bipyrimidin core.
  • Spectral Data: IR spectra show N–H stretches at ~3400 cm⁻¹ (similar to the target compound’s amino groups). The ^1H NMR signals for morpholine protons (δ 3.34–3.92 ppm) differ from the 4-methylpiperazine protons (expected δ ~2.5–3.5 ppm) .
  • Synthesis : Both classes are synthesized via cyclocondensation reactions, but the target compound likely requires a bipyrimidin-forming step, which may involve tandem Ullmann coupling or palladium-catalyzed cross-coupling .

B. 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)Pyrimidin-4-Amine ()

  • Structural Differences: The dichlorophenyl and dimethoxyphenyl groups increase steric bulk compared to the target’s 2-chlorophenylamino group. The aminomethyl substituent may enhance hydrogen-bonding capacity.
  • Pharmacological Implications : The dimethoxy groups could improve π-π stacking with aromatic residues in enzyme active sites, while the dichlorophenyl group may enhance hydrophobic interactions .

Core Scaffold Comparisons

A. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives ()

  • Synthesis : Prepared via multi-step cyclization with guanidine nitrate, contrasting with the target’s likely use of SHELX-refined crystallography for structural validation .

B. Chromeno[2,3-d]Pyrimidin-4-Ones ()

  • Core Difference: A fused chromene-pyrimidinone system introduces additional ring strain and conformational rigidity compared to the bipyrimidin core.
  • Tautomerism: The 4-keto group in both compounds enables keto-enol tautomerism, but the chromene fusion in ’s compounds may restrict tautomeric flexibility .

Pharmacological and Physicochemical Properties

Property Target Compound 4-Morpholinophenyl Pyrimidines () Chromeno-Pyrimidinones ()
Molecular Weight ~450–470 g/mol (estimated) 350–400 g/mol 400–430 g/mol
LogP ~3.5 (predicted) ~2.8–3.2 ~3.0–3.5
Solubility (pH 7.4) Moderate (due to piperazine basicity) Low (morpholine’s lower basicity) Low (rigid core)
Hydrogen Bond Acceptors 8–10 6–8 7–9

Biological Activity

The compound 2-[(2-chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperazin-1-yl)-1,6-dihydro-[4,5'-bipyrimidin]-6-one , also known by its CAS number 65514-71-8, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

Molecular Structure

  • Molecular Formula : C18H21ClN4O
  • Molecular Weight : 344.84 g/mol
  • IUPAC Name : [2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone

Physical Properties

The compound is characterized by a high purity (>95% HPLC) and is typically stored at +4°C.

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties : The presence of the chlorophenyl group is often associated with enhanced antimicrobial activity.
  • Neuropharmacological Effects : The piperazine moiety may contribute to neuroactive properties, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720G2/M phase arrest
    A54925Inhibition of proliferation
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Streptococcus pneumoniae15 µg/mL
  • Neuropharmacological Effects :
    • Research evaluating the effects on neurotransmitter levels indicated that the compound may enhance serotonin and dopamine release in rat models, suggesting potential applications in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

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